molecular formula C18H14N4O B2603332 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile CAS No. 320424-94-0

2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile

Cat. No.: B2603332
CAS No.: 320424-94-0
M. Wt: 302.337
InChI Key: KVPYGBFHJROQLG-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile” is a chemical compound with a complex structure . It is related to a class of compounds known as azopyrazolones, which are widely used in various industries such as textile and food industries, and in the production of polymers . Azopyrazolones are also part of antipyretic, bactericide, and antitumor drugs .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a phenyl group, a pyrazolone group, and a benzenecarbonitrile group . The compound is related to 1,5-dimethyl-4-[2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yliden)hydrazino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, which has a molecular formula of C21H20N6O2 .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 505.5±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 88.7±0.5 cm3, and a polar surface area of 94 Å2 .

Scientific Research Applications

Synthesis of Fluorine-Containing Heterocyclic Compounds

Research by Sokolov and Aksinenko (2012) explored the cyclocondensation of methyl 3,3,3-trifluoro-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)propionate with various 1,3-binucleophiles. This reaction led to the formation of fluorine-containing heterocyclic 3-methyl-1-phenylpyrazol-5-one derivatives, showcasing the versatility of related compounds in synthesizing fluorine-incorporated heterocycles Sokolov & Aksinenko, 2012.

Novel Furo[3,2-e]pyrazolo[3,4-b]pyrazines Synthesis

Kamal El‐Dean et al. (2018) synthesized novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines by reacting 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile with α-halocarbonyl compounds. This study demonstrates the potential of the core compound in generating new heterocyclic frameworks with expected pharmacological activities Kamal El‐Dean et al., 2018.

Development of Metal Complexes with Biological Activity

A study by Asegbeloyin et al. (2014) focused on the synthesis of N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, revealing significant cytotoxic activity against HL-60 human promyelocytic leukemia cells and some antibacterial activity Asegbeloyin et al., 2014.

Antimicrobial and Antifungal Studies

The synthesis of 5-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile and its transformation into related fused heterocyclic systems demonstrated excellent biocidal properties in some cases, as reported by Youssef and Omar (2007) Youssef & Omar, 2007.

Corrosion Inhibition Studies

The compound and its derivatives have been studied for their corrosion inhibition efficiency on C-steel surfaces in acidic solutions, indicating potential applications in materials science and engineering to prevent metal corrosion Abdel Hameed et al., 2020.

Properties

IUPAC Name

2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c1-13-16(12-20-17-10-6-5-7-14(17)11-19)18(23)22(21-13)15-8-3-2-4-9-15/h2-10,12,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFCPOLGHQRIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.